2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. The presence of the naphthyl group enhances its chemical properties, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with 2-naphthaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: 2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(2-Aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The naphthyl group provides additional sites for substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
2-naphthalen-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c21-12-16-18(19-17-7-3-4-10-20(16)17)15-9-8-13-5-1-2-6-14(13)11-15/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVZLYHQDAQUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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